molecular formula C8H9N3O B2583836 4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole CAS No. 2309586-77-2

4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole

Cat. No.: B2583836
CAS No.: 2309586-77-2
M. Wt: 163.18
InChI Key: YFUOKRBTDKETTJ-UHFFFAOYSA-N
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Description

The compound “4-[(2-Methylimidazol-1-yl)methyl]-1,3-oxazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, “bis-(2-cyano-1-methyl-3-{2-{{(5-methylimidazol-4-yl)methyl}thio}ethyl)guanidine copper(II) sulfate tetrahydrate”, was synthesized in a 1:4 mole ratio of metal to ligand in methanol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of both imidazole and oxazole rings. The empirical formula of a similar compound, “4-(2-methylimidazol-1-ylmethyl)phenylamine”, is C11H13N3, and it has a molecular weight of 187.24 .

Future Directions

The future directions for research on “4-[(2-Methylimidazol-1-yl)methyl]-1,3-oxazole” could involve exploring its potential applications in various fields. For instance, similar compounds have been used in the synthesis of metal-organic frameworks (MOFs), which have applications in areas like gas storage, separation, and catalysis .

Properties

IUPAC Name

4-[(2-methylimidazol-1-yl)methyl]-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-7-9-2-3-11(7)4-8-5-12-6-10-8/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUOKRBTDKETTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=COC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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